1-[(4-Ethenylphenyl)methyl]-2-phenyl-1H-imidazole
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Overview
Description
1-[(4-Ethenylphenyl)methyl]-2-phenyl-1H-imidazole is a chemical compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Ethenylphenyl)methyl]-2-phenyl-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a one-pot, four-component synthesis can be employed, involving a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions . Another method includes the use of a Schiff’s base complex nickel catalyst (Ni-C) for a highly efficient one-pot microwave-assisted synthesis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems and microwave-assisted reactions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Ethenylphenyl)methyl]-2-phenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic ring undergoes substitution by electrophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
1-[(4-Ethenylphenyl)methyl]-2-phenyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of materials such as polymer electrolytes for dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of 1-[(4-Ethenylphenyl)methyl]-2-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. As an mGluR5 antagonist, it binds to the metabotropic glutamate receptor 5 (mGluR5), inhibiting its activity and modulating neurotransmission. This interaction can influence various signaling pathways, potentially leading to therapeutic effects in neurological and psychiatric conditions.
Comparison with Similar Compounds
1-(4-Vinylbenzyl)pyrrolidine: Another compound with a similar structure, used in various synthetic applications.
1-[(4-Ethenylphenyl)methyl]piperazine: A related compound with applications in pharmaceutical testing and materials science.
Properties
CAS No. |
78430-96-3 |
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Molecular Formula |
C18H16N2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
1-[(4-ethenylphenyl)methyl]-2-phenylimidazole |
InChI |
InChI=1S/C18H16N2/c1-2-15-8-10-16(11-9-15)14-20-13-12-19-18(20)17-6-4-3-5-7-17/h2-13H,1,14H2 |
InChI Key |
VRFILMVUSGPRMT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2C=CN=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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